

Exploring the chemical structure of Rivaroxaban metabolite M18

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Compound of Interest

Compound Name: Rivaroxaban metabolite M18

Cat. No.: B15351736

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An In-Depth Technical Guide to the Metabolism of Rivaroxaban

An Important Note on Metabolite M18: Extensive literature review did not yield specific information on a Rivaroxaban metabolite designated as "M18." The following guide provides a comprehensive overview of the known metabolic pathways of Rivaroxaban and its major characterized metabolites, intended for researchers, scientists, and drug development professionals.

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism in the body. Approximately two-thirds of an administered dose is subject to metabolic degradation, while the remaining one-third is excreted unchanged by the kidneys.^{[1][2]} The metabolic transformation of Rivaroxaban occurs through two primary pathways: oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.^{[1][3]} These transformations are mediated by both cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2J2, and CYP-independent mechanisms.^{[1][4]} Unchanged Rivaroxaban is the predominant compound found in human plasma, with no major active circulating metabolites.^[1]

Physicochemical Properties of Rivaroxaban and a Major Metabolite

A summary of the key physicochemical properties of Rivaroxaban and its principal metabolite, M1, is presented below.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Rivaroxaban	C ₁₉ H ₁₈ ClN ₃ O ₅ S	435.88	366789-02-8[4][5]
Metabolite M1	C ₁₉ H ₁₈ ClN ₃ O ₇ S	467.88	1160169-98-1[6]

Quantitative Analysis of Rivaroxaban Elimination Pathways

The elimination of Rivaroxaban is a balanced process involving both renal excretion of the unchanged drug and metabolic degradation. The contributions of the different clearance pathways have been quantified as follows:

Elimination Pathway	Contribution to Total Clearance
Metabolic Clearance	
CYP3A4/5 Mediated	~18%[1]
CYP2J2 Mediated	~14%[1]
CYP-Independent Hydrolysis	~14%[1]
Renal Clearance (Unchanged Drug)	
Active Renal Secretion	~30%[1]
Glomerular Filtration	~6%[1]

Experimental Protocols

The identification and quantification of Rivaroxaban and its metabolites are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of Rivaroxaban in Human Plasma

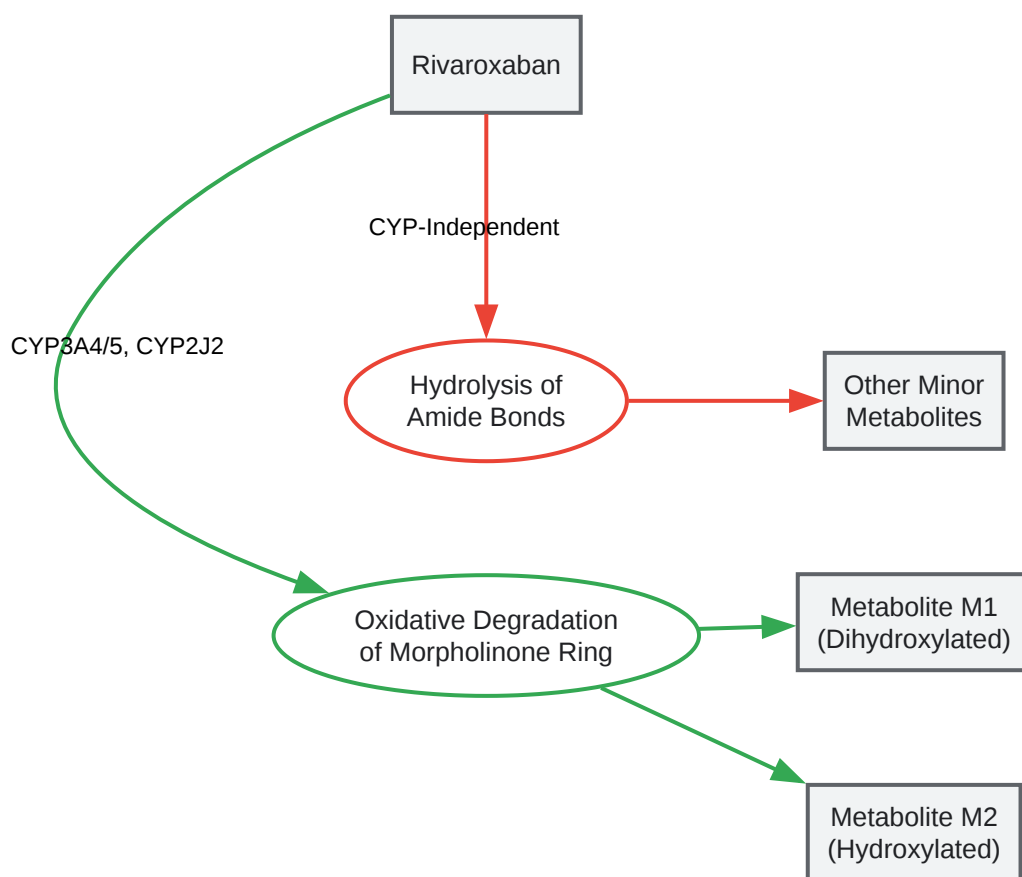
This protocol outlines a general procedure for the analysis of Rivaroxaban in plasma samples.

- Sample Preparation:
 - A simple liquid-liquid extraction is performed. To 100 μ L of human plasma, 10 μ L of an internal standard solution (e.g., Rivaroxaban-d4) is added, followed by 900 μ L of a mixture of dichloromethane and diethyl ether (70:30, v/v).
 - The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
 - The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
 - The residue is reconstituted in 100 μ L of the mobile phase.
- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
 - Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 \times 50 mm, 1.7 μ m).[\[7\]](#)
 - Mobile Phase: A gradient elution using a mixture of 10 mmol/L ammonium acetate with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[\[7\]](#)
 - Flow Rate: 0.4 mL/min.[\[7\]](#)
 - Column Temperature: 40°C.
 - Injection Volume: 5 μ L.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM) Transitions:

- Rivaroxaban: m/z 436.2 \rightarrow 144.8[8]
- Rivaroxaban-d4 (Internal Standard): m/z 440.2 \rightarrow 144.7[8]
- Gas Temperatures and Pressures: Optimized for the specific instrument.
- Data Analysis:
 - The concentration of Rivaroxaban in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Visualizations

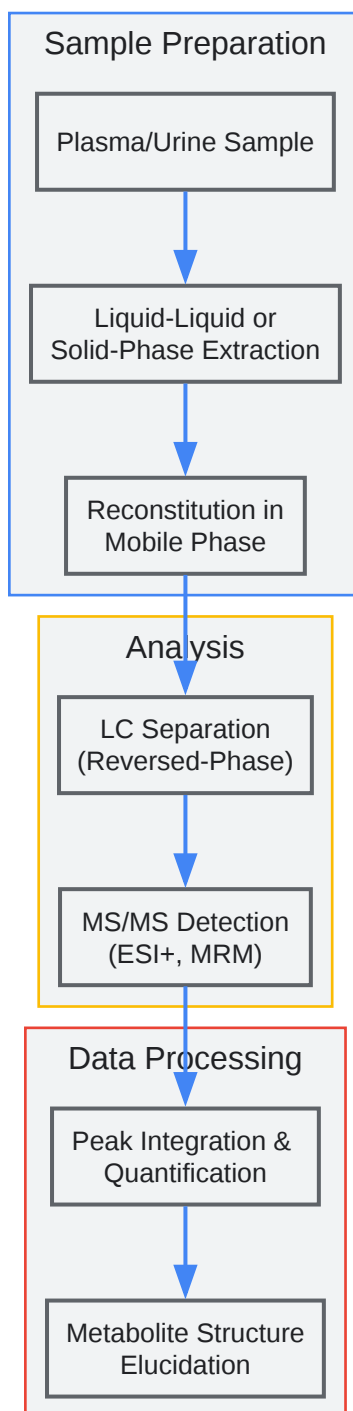
Metabolic Pathways of Rivaroxaban



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Caption: Major metabolic pathways of Rivaroxaban.

Experimental Workflow for Metabolite Identification



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Caption: Workflow for Rivaroxaban metabolite identification.

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